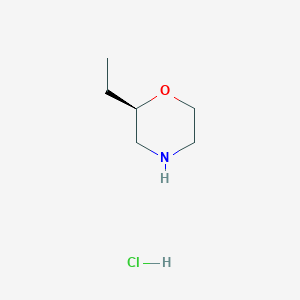
1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea” is a chemical compound. It has a molecular weight of 194.23000 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 194.23000 and a density of 1.13g/cm3 . The boiling point is 294.8ºC at 760mmHg .Scientific Research Applications
Directed Lithiation and Synthesis Processes
Directed lithiation techniques are pivotal in modifying the structure of molecules related to 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea for synthesizing substituted products. Smith et al. (2013) demonstrated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea under specific conditions, leading to high yields of substituted products, indicating the molecule's versatility in organic synthesis and potential pharmaceutical applications (Smith, El‐Hiti, & Alshammari, 2013).
Isotope-Labeled Compound Synthesis for Pharmacokinetics
Liang et al. (2020) synthesized a deuterium-labeled version of a closely related compound, AR-A014418, which demonstrates the importance of such derivatives in studying drug absorption, distribution, and overall pharmacokinetics. This research underscores the utility of this compound derivatives in developing analytical standards for drug development and monitoring (Liang et al., 2020).
Advanced Synthesis via Biginelli Reaction
The application of the Biginelli reaction for synthesizing highly functionalized heterocycles, as described by Gonçalves et al. (2019), demonstrates the compound's potential role in generating new molecules with significant biological activity. The synthesis of ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate using this method indicates the potential for creating novel therapeutic agents (Gonçalves et al., 2019).
Antitumor Activity and Docking Study
Research on 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea by Hu et al. (2018) showcases the compound's potential in antitumor activity, supported by MTT assay and docking studies into CDK4 protein. This highlights its relevance in cancer research and the development of targeted therapies (Hu et al., 2018).
Conformational Studies in Drug Design
Phukan and Baruah (2016) conducted conformational studies on urea and thiourea derivatives, indicating the significance of such analyses in understanding drug-receptor interactions. These studies assist in the rational design of new compounds with improved efficacy and reduced side effects (Phukan & Baruah, 2016).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the general behavior of indole derivatives that they interact with their targets, leading to changes in the biological activities of the targets .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that this compound may have a broad range of effects .
properties
IUPAC Name |
1-ethyl-3-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-4-15-13(18)17-14-16-12(9(2)20-14)10-5-7-11(19-3)8-6-10/h5-8H,4H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCSIVQALIQWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)
![9-(pyrrolidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2634697.png)
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2634698.png)
![(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2634699.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea](/img/structure/B2634704.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2634706.png)





![5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2634715.png)